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  • Product: DL-3-p-Tolyl-beta-alaninol
  • CAS: 1159826-23-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of p-Tolyl-beta-alaninol in Organic Solvents

This guide provides a comprehensive technical overview of the principles, determination, and practical considerations regarding the solubility of p-tolyl-beta-alaninol in organic solvents. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles, determination, and practical considerations regarding the solubility of p-tolyl-beta-alaninol in organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who work with this and structurally related compounds.

Introduction: The Critical Role of Solubility in the Application of p-Tolyl-beta-alaninol

p-Tolyl-beta-alaninol is a chiral amino alcohol with a molecular structure that combines a hydrophilic beta-alaninol backbone with a lipophilic tolyl group. This amphiphilic nature makes its solubility a critical parameter in a variety of applications, from synthetic organic chemistry to pharmaceutical sciences. Understanding and quantifying its solubility in different organic solvents is paramount for:

  • Reaction Optimization: Ensuring that p-tolyl-beta-alaninol is sufficiently soluble in the reaction medium is crucial for achieving optimal reaction kinetics and yields.

  • Purification and Crystallization: The selection of an appropriate solvent system for purification by recrystallization is directly dependent on the differential solubility of the compound at varying temperatures.[1]

  • Formulation Development: In the pharmaceutical context, the solubility of an active pharmaceutical ingredient (API) or a key intermediate like p-tolyl-beta-alaninol dictates its dissolution rate and bioavailability.[2]

  • Analytical Method Development: The choice of solvent is fundamental for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

While specific quantitative solubility data for p-tolyl-beta-alaninol is not extensively published, this guide will provide a robust theoretical framework for predicting its solubility behavior and a detailed experimental protocol for its empirical determination.

Theoretical Framework: Predicting the Solubility of p-Tolyl-beta-alaninol

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The molecular structure of p-tolyl-beta-alaninol, featuring both polar and non-polar moieties, suggests a nuanced solubility profile.

Molecular Structure and Polarity:

  • Polar Groups: The primary alcohol (-CH₂OH) and the secondary amine (-NH-) groups are capable of forming hydrogen bonds, contributing to the molecule's polarity.

  • Non-Polar Group: The p-tolyl group (a benzene ring substituted with a methyl group) is non-polar and will have a significant impact on the overall solubility.

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the hydroxyl and amino groups in p-tolyl-beta-alaninol, it is expected to exhibit good solubility in lower alcohols. This is supported by the use of ethanol in the synthesis and purification of the related compound L-alaninol.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds but cannot donate them. The solubility in these solvents is expected to be moderate.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups will likely limit the solubility of p-tolyl-beta-alaninol in non-polar solvents. However, the non-polar p-tolyl group may impart some solubility, particularly in aromatic solvents like toluene through π-π stacking interactions.

  • Water: The presence of the non-polar tolyl group will likely render p-tolyl-beta-alaninol sparingly soluble in water. In general, the solubility of amino acids in water decreases as the non-polar side chain lengthens.[4]

The interplay between the polar amino alcohol portion and the non-polar aromatic ring will ultimately determine the solubility in a given solvent.

Quantitative Solubility Data (Predicted and Analogous Compounds)

As previously stated, specific experimental data for p-tolyl-beta-alaninol is scarce in publicly available literature. The following table provides solubility data for related compounds to serve as a qualitative guide for solvent selection.

CompoundSolventTemperature (°C)Solubility
β-AlanineWater2554.5 g/100 mL[5]
β-AlanineMethanol25Soluble[5]
β-AlanineDiethyl Ether25Insoluble[5]
β-AlanineAcetone25Insoluble[5]
L-AlanineEthanol25Low[6]

Based on its structure, the solubility of p-tolyl-beta-alaninol is predicted to be lower in polar solvents like water and methanol compared to β-alanine, due to the hydrophobic nature of the tolyl group. Conversely, its solubility in less polar solvents like toluene or dichloromethane may be higher.

Experimental Protocol for the Determination of Thermodynamic Solubility

The following is a detailed, self-validating protocol for the determination of the thermodynamic (equilibrium) solubility of p-tolyl-beta-alaninol using the widely accepted shake-flask method.

I. Materials and Apparatus
  • Solute: p-Tolyl-beta-alaninol (of known purity)

  • Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Scintillation vials or sealed flasks

    • Constant temperature shaker bath or incubator

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (UPLC/HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

II. Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess p-tolyl-beta-alaninol prep2 Add to a known volume of solvent prep1->prep2 Dispense equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 ana1 Dilute filtrate to a known concentration sep2->ana1 ana2 Quantify using a calibrated HPLC method ana1->ana2 result Calculate solubility (e.g., in mg/mL or mol/L) ana2->result

Caption: Experimental workflow for determining thermodynamic solubility.

III. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of p-tolyl-beta-alaninol to a series of vials, ensuring a solid phase remains after equilibration.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column is often a good starting point for compounds of this nature. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

    • The concentration of p-tolyl-beta-alaninol in the original saturated solution is calculated by applying the dilution factor.

IV. Self-Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following checks should be incorporated:

  • Confirmation of Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent at the later time points, indicating that equilibrium has been reached.

  • Solid-State Analysis: After the experiment, the remaining solid should be analyzed by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.

  • Mass Balance: Although more laborious, a mass balance can be performed by quantifying the amount of undissolved solid to verify the amount that has dissolved.

Logical Relationships in Solubility Determination

The following diagram illustrates the key relationships and dependencies in a robust solubility determination study.

logical_relationships compound Compound Properties (purity, solid form) protocol Experimental Protocol (e.g., Shake-Flask) compound->protocol solvent Solvent Properties (polarity, purity) solvent->protocol conditions Experimental Conditions (temperature, time) conditions->protocol analytical Analytical Method (e.g., HPLC) protocol->analytical generates sample solubility Thermodynamic Solubility analytical->solubility quantifies

Caption: Interdependencies in thermodynamic solubility measurement.

Conclusion

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Production of l-alaninol. (1994).
  • Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Ferreira, L. A., & de Souza, A. C. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 604-613. [Link]

  • β-Alanine. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of DL-3-p-Tolyl-beta-alaninol from p-Tolualdehyde

Executive Summary This application note details a robust, two-step synthetic protocol for the preparation of DL-3-p-Tolyl-beta-alaninol (3-amino-3-(4-methylphenyl)propan-1-ol) starting from commercially available p-tolua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of DL-3-p-Tolyl-beta-alaninol (3-amino-3-(4-methylphenyl)propan-1-ol) starting from commercially available p-tolualdehyde .

The target molecule is a critical chiral building block (CBB) used in the development of serotonin reuptake inhibitors (SSRIs) and other CNS-active pharmaceutical ingredients. While enantiopure forms are often required for final drug candidates, the synthesis of the racemic (DL) intermediate is the foundational step for subsequent resolution or asymmetric transformation.

This guide prioritizes operational simplicity and scalability , utilizing the classic Rodionov reaction followed by a hydride reduction .

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C-C-N backbone using a multicomponent condensation, followed by functional group interconversion (FGI).

Strategic Logic
  • Carbon Framework: The 3-carbon chain with a

    
    -aryl substituent is most efficiently accessed via the Rodionov modification  of the Knoevenagel condensation. This avoids the use of unstable nitrostyrene intermediates (Henry reaction) or expensive Reformatsky reagents.
    
  • Functional Group Adjustment: The resulting

    
    -amino acid is a stable, crystalline intermediate that can be purified before the sensitive reduction step.
    
  • Reduction: Conversion of the carboxylic acid to the primary alcohol is achieved using Lithium Aluminum Hydride (

    
    ) or the safer Sodium Borohydride/Iodine (
    
    
    
    ) system.[1]
Reaction Scheme (DOT Visualization)

G Start p-Tolualdehyde (C8H8O) Inter DL-3-Amino-3-(p-tolyl)propanoic Acid (Intermediate) Start->Inter Rodionov Condensation Reflux, 6-8h Reagents1 Malonic Acid NH4OAc EtOH Reagents1->Inter Target DL-3-p-Tolyl-beta-alaninol (Target) Inter->Target Hydride Reduction 0°C to Reflux Reagents2 LiAlH4 / THF (Reduction) Reagents2->Target

Figure 1: Synthetic pathway from p-tolualdehyde to DL-3-p-Tolyl-beta-alaninol.

Safety & Pre-requisites

Critical Hazards
  • Lithium Aluminum Hydride (

    
    ):  Pyrophoric. Reacts violently with water and protic solvents. Must be handled under inert atmosphere (
    
    
    
    or Ar).
  • p-Tolualdehyde: Irritant. Ensure proper ventilation.

  • Solvents (THF, Ethanol): Highly flammable.

Equipment Checklist
  • 3-Neck Round Bottom Flasks (250 mL, 500 mL)

  • Reflux Condenser with Drying Tube (

    
    )
    
  • Inert Gas Line (Nitrogen manifold)

  • Mechanical Stirrer (preferred over magnetic for slurry stages)

  • Ice/Salt Bath

Protocol 1: Synthesis of DL-3-Amino-3-(p-tolyl)propanoic Acid

This step utilizes the Rodionov reaction, a "one-pot" condensation that introduces the amine and carboxylic acid functionalities simultaneously.

Reagents & Stoichiometry[1][2][3]
ComponentRoleEq.Mass/Vol (for 50 mmol scale)
p-Tolualdehyde Substrate1.06.0 g (5.9 mL)
Malonic Acid C2 Source1.05.2 g
Ammonium Acetate Amine Source2.07.7 g
Ethanol (95%) Solvent-25 mL
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add p-tolualdehyde (6.0 g), malonic acid (5.2 g), and ammonium acetate (7.7 g) to the flask.

  • Solvation: Add ethanol (25 mL). The mixture may be a slurry initially.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Observation: The reaction mixture will become clear as it heats, then may turn slightly yellow/orange. Evolution of

      
       gas (bubbles) indicates decarboxylation is proceeding.
      
    • Duration: Reflux for 6–8 hours .

  • Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature.

    • Mechanism:[1][2][3][4] The amino acid is zwitterionic and less soluble in cold ethanol than the starting materials.

    • Optimization: If precipitation is slow, cool to 0°C in an ice bath and scratch the glass to induce nucleation.

  • Filtration: Filter the white precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aldehyde.

  • Drying: Dry the solid in a vacuum oven at 50°C.

Expected Yield: 60–75% Appearance: White crystalline powder. Checkpoint: Verify identity via melting point (approx. 205–210°C, decomp).

Protocol 2: Reduction to DL-3-p-Tolyl-beta-alaninol

The carboxylic acid group is reduced to a primary alcohol. While


 is standard, we recommend the 

system
for labs with stricter safety constraints regarding pyrophoric reagents. However, the

protocol
is described below as the primary method due to its reliability for amino acids.
Reagents & Stoichiometry[1][2][3]
ComponentRoleEq.Mass/Vol
Amino Acid Intermediate Substrate1.05.0 g (28 mmol)

(2.4 M in THF)
Reductant2.530 mL (approx. 70 mmol)
Anhydrous THF Solvent-60 mL
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 250 mL 3-neck flask and cool under a stream of dry nitrogen.

  • Reagent Prep: Charge the flask with anhydrous THF (40 mL) and the Amino Acid Intermediate (5.0 g). Note: The amino acid is sparingly soluble and will form a suspension.

  • Addition: Cool the suspension to 0°C (ice bath). Carefully add the

    
     solution  dropwise via a pressure-equalizing addition funnel or syringe.
    
    • Caution: Hydrogen gas evolution will occur. Ensure proper venting.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Then, heat to reflux for 12 hours (overnight).

    • Observation: The suspension should dissolve or change appearance as the lithium salt of the amino alcohol forms.

  • Fieser Workup (Critical): Cool the mixture to 0°C. Quench carefully with the following sequence (n = grams of

    
     used, approx 2.6g):
    
    • Add 2.6 mL Water (slowly!)

    • Add 2.6 mL 15% NaOH (aq)

    • Add 7.8 mL Water

  • Isolation: Warm to room temperature and stir for 15 minutes. A white granular precipitate (lithium aluminates) will form.

  • Filtration: Filter off the solids through a pad of Celite. Wash the pad with THF.

  • Concentration: Dry the filtrate over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    

Expected Yield: 80–90% Appearance: Viscous pale yellow oil or low-melting solid.

Analytical Characterization

To validate the synthesis, perform the following quality control checks.

NMR Spectroscopy ( )
  • 
     NMR: 
    
    • 
       2.30 (s, 3H, 
      
      
      
      )
    • 
       1.8-2.0 (m, 2H, 
      
      
      
      backbone)
    • 
       3.7-3.9 (m, 2H, 
      
      
      
      )
    • 
       4.1 (t, 1H, 
      
      
      
      )
    • 
       7.1-7.2 (m, 4H, Aromatic protons)
      
Workflow Visualization

Workup Rxn Reaction Mixture (THF, Li-Aluminates) Quench Fieser Quench (H2O, NaOH) Rxn->Quench Filter Filtration (Celite) Quench->Filter Solids Solid Waste (Al salts) Filter->Solids Discard Filtrate Filtrate (Product in THF) Filter->Filtrate Evap Evaporation Filtrate->Evap Final Crude Product Evap->Final

Figure 2: Fieser workup protocol for aluminum hydride reductions.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete decarboxylationExtend reflux time; ensure Ethanol is not "wet" (water can inhibit imine formation).
Sticky Solid (Step 1) Impurities trappedRecrystallize from 1:1 Ethanol/Water.
Incomplete Reduction Old

Use fresh reagent. Ensure THF is anhydrous (water destroys hydride).
Emulsion during Workup Improper quenchStrictly follow Fieser stoichiometry (

). Do not rush the addition.

References

  • Rodionov Synthesis of

    
    -Amino Acids: 
    Rodionow, W. M. (1926). "Über die Synthese von 
    
    
    
    -Amino-säuren aus Malonsäure, Aldehyden und Ammoniak". Berichte der deutschen chemischen Gesellschaft, 59(11), 2933-2939.
  • General Reduction of Amino Acids to Amino Alcohols: Abiko, A., Masamune, S. (1992). "Reduction of

    
    -Amino Acids: L-Valinol". Organic Syntheses, 71, 71.
    
    
  • Alternative NaBH4/I2 Reduction System: McKennon, M. J., et al. (1993).[1] "A convenient reduction of amino acids and their derivatives". The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Kawanami, Y., et al. (2012). "Synthesis of Optically Active 3-Amino-3-phenylpropan-1-ol". Tetrahedron: Asymmetry.

Sources

Application

Preparation of Oxazolines from DL-3-p-Tolyl-beta-alaninol: An Application and Protocol Guide

Introduction: The Versatility and Importance of the Oxazoline Moiety Oxazolines are a class of five-membered heterocyclic compounds that have garnered significant attention in various fields of chemical science, from med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Importance of the Oxazoline Moiety

Oxazolines are a class of five-membered heterocyclic compounds that have garnered significant attention in various fields of chemical science, from medicinal chemistry to materials science. Their utility is vast, serving as chiral ligands in asymmetric catalysis, protecting groups for carboxylic acids, and as monomers for the synthesis of functional polymers. The inherent stability of the oxazoline ring to a range of reaction conditions, including exposure to nucleophiles, bases, and weak acids, further enhances their appeal as a robust synthetic scaffold.

This guide provides a detailed protocol for the synthesis of a 4-substituted oxazoline, specifically from the precursor DL-3-p-Tolyl-beta-alaninol. The methodologies presented herein are designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also a deeper understanding of the chemical principles that underpin this transformation.

Synthetic Strategy: From β-Amino Alcohol to Oxazoline

The synthesis of 2-oxazolines from 2-amino alcohols is a well-established transformation in organic chemistry. A common and effective approach involves the cyclodehydration of an intermediate N-acyl-β-amino alcohol. This strategy is advantageous as it allows for the introduction of diverse substituents at the 2-position of the oxazoline ring by varying the acylating agent.

Our protocol will focus on a two-step, one-pot procedure starting from DL-3-p-Tolyl-beta-alaninol. The first step involves the acylation of the amino group, followed by an in-situ cyclodehydration to furnish the desired oxazoline. We will explore two reliable methods for the cyclization step: one employing thionyl chloride and the other utilizing triflic acid.

Experimental Workflow Overview

The overall synthetic process can be visualized as a two-stage sequence. The initial acylation of the starting material is followed by a cyclization/dehydration event to yield the final product.

Experimental Workflow start DL-3-p-Tolyl-beta-alaninol acyl Acylation (e.g., Benzoyl Chloride) start->acyl intermediate N-Benzoyl-3-p-Tolyl-beta-alaninol (Intermediate) acyl->intermediate cyclization Cyclodehydration (Thionyl Chloride or Triflic Acid) intermediate->cyclization product 2-Phenyl-4-(p-tolyl)methyl-4,5-dihydrooxazole cyclization->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for the synthesis of a 2-phenyl-4-(p-tolyl)methyl-4,5-dihydrooxazole from DL-3-p-Tolyl-beta-alaninol.

Protocol 1: Thionyl Chloride-Mediated Cyclodehydration

This protocol first involves the formation of an N-acyl derivative, followed by cyclization using thionyl chloride. Thionyl chloride serves as a dehydrating agent, facilitating the ring closure.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
DL-3-p-Tolyl-beta-alaninol≥98%Commercially Available
Benzoyl Chloride≥99%Commercially AvailableStored under inert gas.
Triethylamine (TEA)≥99.5%, anhydrousCommercially AvailableFreshly distilled recommended.
Dichloromethane (DCM)AnhydrousCommercially Available
Thionyl Chloride (SOCl₂)≥99%Commercially AvailableHandle with extreme care in a fume hood.[1][2][3][4]
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesHPLC GradeCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Acylation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add DL-3-p-Tolyl-beta-alaninol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (TEA, 1.2 eq) to the solution.

    • Slowly add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclodehydration:

    • Once the acylation is complete (as indicated by TLC), cool the reaction mixture back down to 0 °C.

    • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.[1][2][3][4]

    • After the addition of thionyl chloride, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure oxazoline.[5]

Mechanism of Thionyl Chloride-Mediated Cyclization

The reaction proceeds through the formation of a chlorosulfite ester intermediate from the alcohol, which is then intramolecularly displaced by the amide oxygen. The subsequent loss of SO₂ and a proton yields the oxazoline.

Thionyl_Chloride_Mechanism sub N-Acyl-β-amino alcohol socl2 + SOCl₂ intermediate1 Chlorosulfite Ester Intermediate socl2->intermediate1 Formation of cyclization Intramolecular Nucleophilic Attack intermediate2 Cyclic Intermediate cyclization->intermediate2 Forms elimination - SO₂ - HCl product Oxazoline elimination->product Yields

Caption: Simplified mechanism of thionyl chloride-mediated oxazoline synthesis.

Protocol 2: Triflic Acid-Catalyzed Dehydrative Cyclization

Triflic acid (TfOH) is a powerful Brønsted acid that can catalyze the dehydrative cyclization of N-(β-hydroxyethyl)amides to form oxazolines.[6][7] This method is often efficient and can proceed under milder conditions than some traditional methods.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Benzoyl-3-p-Tolyl-beta-alaninolSynthesized from Protocol 1, Step 1Or prepared separately.
Trifluoromethanesulfonic Acid (TfOH)≥99%Commercially AvailableHighly corrosive, handle with care.
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesHPLC GradeCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask, add N-Benzoyl-3-p-Tolyl-beta-alaninol (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M solution).

    • Stir the solution at room temperature under a nitrogen atmosphere.

  • Cyclization:

    • Slowly add triflic acid (0.1-0.2 eq) to the stirred solution. Caution: Triflic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[5]

Mechanism of Triflic Acid-Catalyzed Cyclization

Triflic acid protonates the hydroxyl group of the N-acyl-β-amino alcohol, converting it into a good leaving group (water). The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group in an SN2-like fashion, leading to the formation of the oxazoline ring with inversion of stereochemistry at the carbinol center.[6][7]

Triflic_Acid_Mechanism sub N-Acyl-β-amino alcohol tf_oh + TfOH intermediate1 Protonated Hydroxyl Group tf_oh->intermediate1 Protonation cyclization Intramolecular Sₙ2 Attack intermediate2 Cyclic Intermediate cyclization->intermediate2 Forms deprotonation - H₂O - TfOH product Oxazoline deprotonation->product Yields

Sources

Method

Application Notes and Protocols: DL-3-p-Tolyl-beta-alaninol in Peptidomimetic Drug Design

Introduction: The Strategic Advantage of β-Amino Alcohols in Peptidomimetics Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides as the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of β-Amino Alcohols in Peptidomimetics

Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-proteinogenic amino acids is a key tactic in this field, allowing for precise modulation of a peptide's conformational properties and resistance to proteolysis.[3][4] Among these, β-amino acids and their derivatives have garnered significant interest due to their ability to induce stable secondary structures and expand the structural diversity available to medicinal chemists.[5]

This guide focuses on a specific, yet versatile building block: DL-3-p-Tolyl-beta-alaninol . This β-amino alcohol combines the structural rigidity imparted by a β-amino acid backbone with the unique characteristics of an aromatic tolyl side chain and a terminal alcohol functionality. The tolyl group can engage in hydrophobic and π-stacking interactions within a receptor binding pocket, while the β-amino alcohol structure provides a scaffold that is resistant to enzymatic degradation and can be used to mimic peptide turns or act as a flexible linker.[5] The terminal hydroxyl group offers a site for further chemical modification or can participate in hydrogen bonding interactions with the biological target.

These application notes provide a comprehensive overview of the synthesis of DL-3-p-Tolyl-beta-alaninol and its subsequent incorporation into peptide chains, offering detailed protocols and the scientific rationale behind the methodological choices.

Part 1: Synthesis of DL-3-p-Tolyl-beta-alaninol Building Block

The synthesis of DL-3-p-Tolyl-beta-alaninol can be efficiently achieved in a three-step process starting from p-methylbenzaldehyde. The workflow involves the synthesis of the corresponding β-amino acid, N-protection of the amine, and subsequent reduction of the carboxylic acid to the primary alcohol.

Synthesis_Workflow p_methylbenzaldehyde p-Methylbenzaldehyde p_tolyl_beta_alanine DL-3-p-Tolyl-beta-alanine p_methylbenzaldehyde->p_tolyl_beta_alanine Malonic Acid, NH4OAc N_Fmoc_p_tolyl_beta_alanine N-Fmoc-DL-3-p-Tolyl-beta-alanine p_tolyl_beta_alanine->N_Fmoc_p_tolyl_beta_alanine Fmoc-Cl or Fmoc-OSu, Base N_Fmoc_p_tolyl_beta_alaninol N-Fmoc-DL-3-p-Tolyl-beta-alaninol N_Fmoc_p_tolyl_beta_alanine->N_Fmoc_p_tolyl_beta_alaninol Reduction (e.g., NaBH4/I2) final_product DL-3-p-Tolyl-beta-alaninol N_Fmoc_p_tolyl_beta_alaninol->final_product Deprotection (Piperidine)

Caption: Synthesis workflow for DL-3-p-Tolyl-beta-alaninol.

Protocol 1.1: Synthesis of DL-3-p-Tolyl-beta-alanine

This protocol is adapted from general methods for the synthesis of β-aryl-β-amino acids.

Rationale: The reaction proceeds via a Knoevenagel condensation of p-methylbenzaldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation to yield the desired β-amino acid.

Materials:

  • p-Methylbenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve p-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol.

  • Add ammonium acetate (2.0 eq) to the solution and reflux the mixture for 6-8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2 with concentrated HCl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Adjust the pH of the aqueous layer to 7.5-8.0 with 2M NaOH, which will precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield DL-3-p-Tolyl-beta-alanine.

Characterization:

  • ¹H NMR: Confirm the presence of the tolyl group protons, the methyl protons, and the protons of the β-alanine backbone.

  • Mass Spectrometry (MS): Verify the molecular weight of the product.

Protocol 1.2: N-Fmoc Protection of DL-3-p-Tolyl-beta-alanine

Rationale: The amine group must be protected to prevent side reactions during the subsequent reduction step and for use in Fmoc-based solid-phase peptide synthesis. Fmoc (9-fluorenylmethyloxycarbonyl) is a standard protecting group removable under mild basic conditions.[6]

Materials:

  • DL-3-p-Tolyl-beta-alanine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dioxane or Acetonitrile

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

Procedure:

  • Dissolve DL-3-p-Tolyl-beta-alanine (1.0 eq) in a 10% aqueous solution of NaHCO₃.

  • In a separate flask, dissolve Fmoc-Cl (1.1 eq) in dioxane.

  • Slowly add the Fmoc-Cl solution to the amino acid solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Fmoc-DL-3-p-Tolyl-beta-alanine.

Characterization:

  • ¹H NMR and ¹³C NMR: Confirm the addition of the Fmoc group.

  • MS: Verify the increased molecular weight corresponding to the Fmoc-protected product.

Protocol 1.3: Reduction to N-Fmoc-DL-3-p-Tolyl-beta-alaninol

Rationale: The carboxylic acid is reduced to a primary alcohol. A common method for reducing N-protected amino acids is the use of sodium borohydride with an activating agent, which is a safer alternative to lithium aluminum hydride.[7] The mixed anhydride method is also an effective strategy.[8]

Materials:

  • N-Fmoc-DL-3-p-Tolyl-beta-alanine

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂) or Ethyl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1M HCl

  • Saturated sodium bicarbonate solution

Procedure (using NaBH₄/I₂):

  • Dissolve N-Fmoc-DL-3-p-Tolyl-beta-alanine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (2.5 eq) to the solution.

  • In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of methanol, followed by 1M HCl until the pH is acidic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure N-Fmoc-DL-3-p-Tolyl-beta-alaninol.

Expected Yield and Purity:

StepProductExpected YieldPurity (by HPLC)
1.1DL-3-p-Tolyl-beta-alanine70-85%>95%
1.2N-Fmoc-DL-3-p-Tolyl-beta-alanine85-95%>98%
1.3N-Fmoc-DL-3-p-Tolyl-beta-alaninol75-90%>98%

Part 2: Incorporation of N-Fmoc-DL-3-p-Tolyl-beta-alaninol into Peptides

The incorporation of a C-terminal β-amino alcohol into a peptide sequence using solid-phase peptide synthesis (SPPS) requires a different strategy than for standard amino acids. The amino alcohol is typically attached to the resin via its amine, and the first peptide bond is formed as an ester linkage to the hydroxyl group.[9]

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Attached_AA Resin-Bound Amino Alcohol Resin->Attached_AA Attach Amino Alcohol Amino_Alcohol DL-3-p-Tolyl-beta-alaninol Coupling Fmoc-AA-OH, Coupling Reagent Attached_AA->Coupling Ester Bond Formation Deprotection Piperidine/DMF Coupling->Deprotection Fmoc Removal Cycle Repeat Coupling/Deprotection Cycles Deprotection->Cycle Next Amino Acid Cleavage TFA Cocktail Cycle->Cleavage Final Deprotection & Cleavage Peptide_Alcohol Peptide with C-terminal Alaninol Cleavage->Peptide_Alcohol

Caption: SPPS workflow for peptides with a C-terminal amino alcohol.

Protocol 2.1: Solid-Phase Synthesis of a Peptidomimetic with C-terminal DL-3-p-Tolyl-beta-alaninol

Rationale: This protocol outlines the synthesis of a generic tripeptide (e.g., Ala-Gly-3-p-Tolyl-beta-alaninol) to demonstrate the methodology. The 2-chlorotrityl chloride resin is chosen for its acid-labile properties, allowing for mild cleavage conditions that preserve the final peptide alcohol.[9]

Materials:

  • 2-Chlorotrityl chloride resin

  • DL-3-p-Tolyl-beta-alaninol (with a free amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

  • Fmoc-Gly-OH, Fmoc-Ala-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Attachment of DL-3-p-Tolyl-beta-alaninol to Resin: a. Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes. b. Dissolve DL-3-p-Tolyl-beta-alaninol (2.0 eq) and DIPEA (4.0 eq) in anhydrous DCM. c. Add the solution to the swollen resin and shake at room temperature for 2-4 hours. d. Cap any remaining active sites on the resin by adding methanol and shaking for 30 minutes. e. Wash the resin with DCM, DMF, and finally methanol, then dry under vacuum.

  • First Amino Acid Coupling (Ester Formation): a. Swell the amino alcohol-bound resin in DMF. b. In a separate vial, pre-activate Fmoc-Gly-OH (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2-4 hours. d. Monitor the coupling reaction using a Kaiser test. e. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 3 minutes, then drain and repeat with a 10-minute treatment. b. Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Amide Bond Formation): a. Repeat step 2 with Fmoc-Ala-OH.

  • Final Fmoc Deprotection: a. Repeat step 3.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry. b. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification and Characterization:

  • RP-HPLC: Purify the crude peptide to >95% purity.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the final peptidomimetic alcohol.

  • ¹H NMR: Characterize the structure of the purified product.

Part 3: Application Case Study - Targeting Protein-Protein Interactions

Conceptual Framework: Many protein-protein interactions (PPIs) are mediated by short, structured peptide motifs such as β-turns.[2] Peptidomimetics that can mimic these turns are valuable tools for disrupting these interactions, which are often implicated in disease. The incorporation of β-amino acids can stabilize β-turn-like conformations.

Hypothetical Application: Let's consider a hypothetical PPI where a key recognition motif is a β-turn containing a phenylalanine residue. A peptidomimetic incorporating DL-3-p-Tolyl-beta-alaninol could be designed to mimic this turn and act as a competitive inhibitor.

PPI_Inhibition cluster_0 Natural Interaction cluster_1 Inhibition by Peptidomimetic ProteinA Protein A BetaTurn β-turn motif (with Phenylalanine) ProteinA->BetaTurn binds ProteinB Protein B BetaTurn->ProteinB interacts with ProteinA2 Protein A Peptidomimetic Peptidomimetic (with p-Tolyl-β-alaninol) ProteinA2->Peptidomimetic binds (competitive) ProteinB2 Protein B Peptidomimetic->ProteinB2 Interaction Blocked

Caption: Inhibition of a protein-protein interaction by a peptidomimetic.

Rationale for using DL-3-p-Tolyl-beta-alaninol:

  • Structural Mimicry: The p-tolyl group mimics the hydrophobic side chain of phenylalanine.

  • Conformational Constraint: The β-amino acid backbone helps to pre-organize the peptidomimetic into a turn-like conformation, reducing the entropic penalty of binding.

  • Enhanced Stability: The non-natural backbone is resistant to cleavage by proteases, leading to a longer biological half-life.[3]

  • Modulation of Properties: The terminal alcohol can be used as a handle for attaching imaging agents or other functional moieties.

Experimental Validation Workflow:

  • Synthesis: Synthesize the target peptidomimetic using the protocols outlined above.

  • Binding Assay: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity of the peptidomimetic to the target protein.

  • Functional Assay: In a cell-based or biochemical assay, determine the ability of the peptidomimetic to inhibit the downstream signaling or biological effect of the targeted PPI.

  • Structural Studies: Use NMR spectroscopy or X-ray crystallography to confirm that the peptidomimetic adopts the desired conformation when bound to the target protein.

Conclusion

DL-3-p-Tolyl-beta-alaninol is a valuable and versatile building block for the design of novel peptidomimetics. Its synthesis is straightforward, and its incorporation into peptides, while requiring specific strategies, is readily achievable using established solid-phase techniques. The unique combination of an aromatic side chain, a protease-resistant backbone, and a modifiable terminal alcohol makes it an attractive tool for developing next-generation therapeutics targeting a wide range of biological processes.

References

  • Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. [Link]

  • Bhat, K. L. (1988). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. All Graduate Theses and Dissertations, 5143. [Link]

  • Atherton, E., & Sheppard, R. C. (2019). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Olson, G. L., Bolin, D. R., Bonner, M. P., Bös, M., Cook, C. M., Fry, D. C., ... & Madison, V. S. (1993). Peptidomimetics for drug design. Journal of medicinal chemistry, 36(21), 3039-3049.
  • Castro, J. L., & Matassa, V. G. (1993). Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (13), 1551-1552. [Link]

  • Wikipedia contributors. (2024, January 28). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • Cabezas, E., & Satterthwait, A. C. (1999). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 42(15), 2751-2759. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Google Patents. (2020).
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). Recent advances in the synthesis of C-terminally modified peptides. Future medicinal chemistry, 2(7), 1125-1144. [Link]

  • Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current opinion in chemical biology, 2(4), 441-452.
  • Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 64, 1. [Link]

  • Seebach, D., & Matthews, J. L. (1997). β-Peptidic peptidomimetics.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978.
  • Drug Design. (n.d.). Peptidomimetics examples. [Link]

  • Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). The world of β-and γ-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & biodiversity, 1(8), 1111-1239.
  • Petersson, E. J., & Schepartz, A. (2008). Toward beta-amino acid proteins: design, synthesis, and characterization of a fifteen kilodalton beta-peptide tetramer. Journal of the American Chemical Society, 130(3), 821-823. [Link]

  • Wang, X., Liu, L., & Zhang, W. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1234567. [Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. [Link]

  • Lau, Y. H., Wu, Y., & de Andrade, P. (2018). Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. RSC chemical biology, 2(3), 292-315. [Link]

  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Lenci, E., & Trabocchi, A. (2020). Heterocycles as a peptidomimetic scaffold: solid-phase synthesis strategies. Pharmaceuticals, 13(3), 49. [Link]

  • Morales-Sanfrutos, J., López-García, B., Pérez-Balderas, F., & Royo, M. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7596. [Link]

  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

  • Coin, I., Dölling, R., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. CHIMIA International Journal for Chemistry, 61(12), 825-830.
  • Aapptec. (n.d.). Fmoc-beta-Ala-Wang Resin. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-beta-Ala-OH [35737-10-1]. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Chiral Ligands from a p-Tolyl-beta-alaninol Backbone

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis and application of a vers...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of a versatile class of chiral ligands derived from a p-tolyl-beta-alaninol backbone. Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. The p-tolyl-beta-alaninol scaffold offers a unique combination of steric bulk and electronic properties, making it an attractive building block for a range of privileged ligand classes, including bis(oxazoline) (BOX), pyridine-bis(oxazoline) (PyBOX), and phosphine-oxazoline (PHOX) ligands. This document details the underlying principles of ligand design, provides step-by-step synthetic protocols, and presents application data for their use in key asymmetric transformations.

Introduction: The Strategic Advantage of the p-Tolyl-beta-alaninol Backbone

Chiral β-amino alcohols are recognized as privileged precursors for the synthesis of a wide array of chiral ligands.[1] Their utility stems from their ready availability in enantiomerically pure forms and the straightforward synthetic transformations that convert them into effective ligand architectures.[2] The stereocenter, being proximate to the coordinating nitrogen and metal center, exerts a direct and powerful influence on the stereochemical outcome of a catalyzed reaction.[1]

The p-tolyl-beta-alaninol backbone, specifically, introduces a valuable set of features:

  • Defined Stereochemistry: The inherent chirality of the amino alcohol is directly translated into the ligand, providing a robust platform for asymmetric induction.

  • Tunable Steric Hindrance: The p-tolyl group provides significant steric bulk, which is crucial for creating a well-defined chiral pocket around the metal center, thereby enhancing enantioselectivity.

  • Electronic Influence: The electron-donating nature of the tolyl group can modulate the electronic properties of the coordinated metal center, influencing its catalytic activity.

  • Synthetic Versatility: The amino and alcohol functionalities serve as versatile handles for the construction of various ligand types, allowing for a modular approach to ligand design and optimization for specific catalytic applications.

This guide will focus on the synthesis of three major classes of ligands from a p-tolyl-beta-alaninol backbone: BOX, PyBOX, and Phosphine-Oxazoline (PHOX) ligands.

Ligand Synthesis: From Backbone to Privileged Architectures

The synthesis of chiral ligands from p-tolyl-beta-alaninol generally involves the formation of oxazoline rings, which are core structural motifs in many successful ligand families.

Synthesis of Bis(oxazoline) (BOX) and Pyridine-Bis(oxazoline) (PyBOX) Ligands

BOX and PyBOX ligands are C2-symmetric and tridentate "pincer-type" ligands, respectively, that have demonstrated broad utility in a vast range of metal-catalyzed asymmetric reactions.[3][4] A highly efficient and common method for their synthesis is the condensation of a dinitrile with two equivalents of the chiral β-amino alcohol.[5] This reaction is often catalyzed by a Lewis acid, such as zinc triflate, and can proceed in a one-pot fashion with high yields.

G cluster_start Starting Materials cluster_product Final Ligand p_tolyl_beta_alaninol p-Tolyl-beta-alaninol reaction Condensation Reaction (Toluene, Reflux) p_tolyl_beta_alaninol->reaction dinitrile Dinitrile (e.g., Malononitrile for BOX, 2,6-Pyridinedicarbonitrile for PyBOX) dinitrile->reaction catalyst Lewis Acid Catalyst (e.g., Zn(OTf)2) catalyst->reaction workup Aqueous Workup & Purification reaction->workup final_ligand Chiral BOX or PyBOX Ligand workup->final_ligand G cluster_start Starting Materials cluster_product Final Ligand p_tolyl_beta_alaninol p-Tolyl-beta-alaninol reaction Condensation Reaction (Chlorobenzene, Reflux) p_tolyl_beta_alaninol->reaction phosphine_nitrile 2-(Diphenylphosphino)benzonitrile phosphine_nitrile->reaction catalyst Lewis Acid Catalyst (e.g., ZnCl2) catalyst->reaction workup Purification reaction->workup final_ligand Chiral PHOX Ligand workup->final_ligand

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution of DL-3-p-Tolyl-beta-alaninol

Executive Summary & Molecule Dashboard User Context: You are attempting to resolve the racemic mixture of DL-3-p-Tolyl-beta-alaninol (also known as 3-amino-3-(4-methylphenyl)propan-1-ol) into its pure enantiomers. This -...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Dashboard

User Context: You are attempting to resolve the racemic mixture of DL-3-p-Tolyl-beta-alaninol (also known as 3-amino-3-(4-methylphenyl)propan-1-ol) into its pure enantiomers. This


-amino alcohol is a critical intermediate for various pharmaceutical APIs.

The Challenge:


-amino alcohols are notoriously difficult to resolve due to their hydrophilic nature and the tendency of their diastereomeric salts to form supersaturated oils ("oiling out") rather than defined crystals. Furthermore, the presence of both amine and alcohol functionalities competes during enzymatic acylation.

Molecule Data:

Property Specification
IUPAC Name 3-amino-3-(4-methylphenyl)propan-1-ol
CAS Number 68208-23-1
Molecular Weight 165.23 g/mol

| Key Functional Groups | Primary Amine (


), Primary Alcohol (

),

-Tolyl ring | | Solubility | Soluble in EtOH, MeOH, DMSO; Low solubility in Hexanes/Et2O |

Method A: Classical Chemical Resolution (Diastereomeric Crystallization)[1]

Recommendation: This is the robust "workhorse" method for multi-gram to kilogram scale. We recommend using Dibenzoyl-L-tartaric acid (L-DBTA) rather than plain Tartaric acid.

  • Why? The benzoyl groups on DBTA provide additional

    
     stacking interactions with the 
    
    
    
    -tolyl ring of your substrate, significantly increasing the lattice energy difference between the diastereomers, which promotes crystallization over oiling.
Step-by-Step Protocol

Reagents:

  • Racemic DL-3-p-Tolyl-beta-alaninol (1.0 eq)

  • (-)-Dibenzoyl-L-tartaric acid (anhydrous) (1.0 eq)

  • Solvent: Ethanol (Absolute) or MeOH/Water (9:1)

Procedure:

  • Dissolution: Dissolve 10 g (60.5 mmol) of the racemic amine in 50 mL of boiling absolute Ethanol.

  • Acid Addition: In a separate flask, dissolve 21.6 g (60.5 mmol) of (-)-Dibenzoyl-L-tartaric acid in 60 mL of boiling Ethanol.

  • Mixing: Add the hot acid solution to the amine solution slowly with vigorous stirring.

  • Nucleation: Allow the mixture to cool to room temperature slowly (over 4–6 hours).

    • Critical Step: If the solution turns cloudy but no crystals form, scratch the glass or add a seed crystal of the salt if available.

  • Filtration: Filter the white precipitate. This is the (S)-Amine

    
     L-DBTA salt  (theoretical prediction; confirmation by XRD/Rotation required).
    
  • Recrystallization: Recrystallize the wet cake from boiling Ethanol/Water (95:5) until constant melting point and optical rotation are achieved.

  • Freebasing (Liberation):

    • Suspend the purified salt in Water/DCM (1:1).

    • Add 2M NaOH dropwise until pH > 12.

    • Separate the organic layer, dry over

      
      , and evaporate to yield the chiral amine.
      
Workflow Visualization

ChemicalResolution Start Racemic DL-3-p-Tolyl-beta-alaninol AddAcid Add (-)-Dibenzoyl-L-tartaric Acid (1.0 eq in hot EtOH) Start->AddAcid Crystallize Cool Slowly (25°C -> 4°C) Prevent 'Oiling Out' AddAcid->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake: (S)-Amine · L-DBTA Salt Filter->Solid Precipitate Liquor Mother Liquor: Enriched (R)-Amine Filter->Liquor Filtrate Recryst Recrystallize (EtOH/H2O) Check Optical Rotation Solid->Recryst Freebase Basify (NaOH pH 12) Extract with DCM Recryst->Freebase Final Pure (S)-3-p-Tolyl-beta-alaninol Freebase->Final

Figure 1: Workflow for the classical resolution of p-tolyl-beta-alaninol using Dibenzoyl-L-tartaric acid.

Method B: Enzymatic Kinetic Resolution (Green Alternative)

Recommendation: Use Candida antarctica Lipase B (CAL-B) (commercial name: Novozym 435).

  • Mechanism: The lipase selectively catalyzes the

    
    -acylation of the 
    
    
    
    -enantiomer (typically) using an ester as the acyl donor. The
    
    
    -enantiomer remains as the free amine.
  • Selectivity Note: While lipases act on esters, with amino alcohols in organic solvents, chemoselectivity favors the nucleophilic amine, resulting in an amide.

Step-by-Step Protocol

Reagents:

  • Racemic Amine (1.0 eq)[1][2]

  • Novozym 435 (immobilized CAL-B) (10-20% w/w relative to substrate)

  • Ethyl Acetate (Solvent & Acyl Donor) or Isopropyl Acetate

Procedure:

  • Setup: Dissolve 1.0 g of racemic amine in 20 mL of dry Ethyl Acetate.

  • Catalysis: Add 100 mg of Novozym 435 beads.

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor by HPLC every 2 hours. Look for the formation of the

    
    -acetylated product.
    
  • Termination: Stop the reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution).

  • Workup (Separation):

    • Filter off the enzyme beads (can be reused).

    • Acid Extraction: Wash the Ethyl Acetate solution with 1M HCl.

      • Aqueous Layer: Contains the unreacted (S)-Amine (protonated). Basify and extract to recover.[3]

      • Organic Layer: Contains the (R)-N-Acetyl-amide . Hydrolyze with 6M HCl (reflux) to recover the (R)-amine.

Workflow Visualization

EnzymaticResolution Input Racemic Amine + Ethyl Acetate Enzyme Add CAL-B (Novozym 435) 30°C, Shaking Input->Enzyme Reaction Kinetic Resolution (Selective N-Acylation) Enzyme->Reaction Stop Stop at 50% Conversion Reaction->Stop Sep Acid/Base Extraction Stop->Sep ProdA (S)-Amine (Free) (Aqueous Phase) Sep->ProdA ProdB (R)-N-Acetyl Amide (Organic Phase) Sep->ProdB

Figure 2: Enzymatic kinetic resolution pathway using CAL-B.

Analytical Validation (HPLC Method)

You cannot rely on optical rotation alone for process development. Use Chiral HPLC.

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (detects the p-tolyl chromophore)
Temperature 25°C

Troubleshooting & FAQ

Q1: The salt solution turned into a thick oil instead of crystals. What happened?

Diagnosis: This is the "Oiling Out" phenomenon, common with amino alcohol tartrates. It occurs when the salt separates as a supercooled liquid before crystallizing. Fix:

  • Reheat the mixture until the oil dissolves.

  • Add Seeding Crystals: If you have any solid, add it at the cloud point.

  • Change Solvent: Add a small amount of Isopropanol or reduce the water content.

  • Vigorous Stirring: Stir rapidly during the cooling phase to induce nucleation.

Q2: My yield is low (<20%) after recrystallization.

Diagnosis: You likely used too much solvent, or the solubility difference between the diastereomers is low in pure Ethanol. Fix:

  • Concentrate the mother liquor to half volume and cool again to harvest a second crop.

  • Switch to the Pope-Peachey Method : Use 0.5 eq of L-DBTA and 0.5 eq of HCl. This forces the less soluble diastereomer (DBTA salt) to precipitate while the more soluble enantiomer remains as the hydrochloride salt in solution.

Q3: In the enzymatic method, the reaction stopped at 30% conversion.

Diagnosis: Product inhibition or enzyme deactivation. Fix:

  • Acyl Donor: Ensure you are using a large excess of Ethyl Acetate (using it as solvent is best).

  • Water Activity: CAL-B requires trace water to function, but too much leads to hydrolysis. Ensure solvents are dried over molecular sieves, but the enzyme itself is not "bone dry."

Q4: How do I determine the absolute configuration (R vs S)?

Technical Insight: Generally, for


-amino alcohols:
  • L-DBTA tends to crystallize with the (S)-amine .

  • CAL-B tends to acetylate the (R)-amine .

  • Validation: You must confirm this via X-ray crystallography of the salt or by comparing the optical rotation with literature values for analogous p-tolyl compounds.

References

  • Fogassy, E., et al.
  • Enzymatic Resolution of Amines

    • Gotor-Fernández, V., et al. "Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form." ResearchGate.[4]

  • Diastereomeric Salt Modeling

    • "Population Balance Modeling of Diastereomeric Salt Resolution." Crystal Growth & Design.

  • Molecule Data

    • 3-Amino-3-(4-methylphenyl)propan-1-ol Properties.[5] ChemBK.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Structural Elucidation of DL-3-p-Tolyl-beta-alaninol

Executive Summary & Strategic Context DL-3-p-Tolyl-beta-alaninol (CAS: 68208-23-1), systematically known as 3-amino-3-(4-methylphenyl)propan-1-ol , is a critical chiral building block in the synthesis of serotonin reupta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

DL-3-p-Tolyl-beta-alaninol (CAS: 68208-23-1), systematically known as 3-amino-3-(4-methylphenyl)propan-1-ol , is a critical chiral building block in the synthesis of serotonin reuptake inhibitors (fluoxetine analogs) and other CNS-active agents.[1]

Unlike simple amino alcohols, the presence of the p-tolyl moiety introduces specific electronic effects and solubility challenges that complicate spectral analysis. This guide objectively compares the 1H NMR profile of DL-3-p-Tolyl-beta-alaninol against its synthetic precursor (DL-3-p-Tolyl-beta-alanine) and its structural analog (DL-3-Phenyl-beta-alaninol) .[1]

Key Technical Takeaway: The successful reduction of the beta-amino acid to the alcohol is quantitatively verified by the upfield shift of the backbone methylene protons (


)  and the emergence of the characteristic hydroxymethyl triplet at 3.75 ppm .

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and spectral resolution, the following protocol is recommended over standard high-throughput screening methods.

Solvent Selection Strategy
  • CDCl3 (Chloroform-d): Recommended for Routine QC.[1] Provides sharp resolution of the aromatic AA'BB' system. However, exchangeable protons (-NH2, -OH) are often broad or invisible.[1]

  • DMSO-d6: Recommended for Structural Characterization.[1] Essential if observing the hydroxyl coupling or ammonium salt forms. The high polarity prevents aggregation of the amino-alcohol, which can cause line broadening in non-polar solvents.

Instrument Parameters
  • Frequency: 400 MHz minimum (required to resolve the benzylic multiplet from solvent satellites).

  • Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise ratio for the aliphatic chain.

  • Relaxation Delay (D1): Set to 2.0 seconds (longer than the standard 1.0s) to ensure accurate integration of the aromatic protons relative to the methyl singlet.

Structural Analysis & Data Comparison

The following analysis assumes a standard numbering system: (p-Tolyl)-C(3)H(NH2)-C(2)H2-C(1)H2-OH .[1]

Comparative Spectral Data Table

This table contrasts the target molecule with its direct precursor and its non-methylated analog to highlight diagnostic signals.

Proton AssignmentTarget: DL-3-p-Tolyl-beta-alaninol (

ppm, CDCl3)
Precursor: DL-3-p-Tolyl-beta-alanine (

ppm, D2O/NaOD)
Analog: DL-3-Phenyl-beta-alaninol (

ppm, CDCl3)
Diagnostic Significance
Ar-CH3 2.32 (s, 3H) 2.28 (s, 3H)AbsentConfirms p-Tolyl vs. Phenyl core.[1]
Ar-H (Ortho/Meta) 7.12 (d), 7.24 (d) (4H) 7.15 - 7.30 (m)7.25 - 7.40 (m, 5H)Target shows AA'BB' symmetry; Analog shows complex multiplet.[1]
C3-H (Benzylic) 4.05 (dd, 1H) 4.20 (t, 1H)4.10 (dd, 1H)Chemical shift is sensitive to the oxidation state of C1.[1]
C2-H (Methylene) 1.85 (m, 2H) 2.55 (d/m, 2H) 1.88 (m, 2H)Critical QC Check: Upfield shift indicates successful reduction of COOH.[1]
C1-H (Hydroxymethyl) 3.75 (t/m, 2H) Absent (COOH signal)3.78 (t/m, 2H)Appearance confirms alcohol formation.[1]
Detailed Mechanistic Interpretation
The "Reduction Check" (Precursor vs. Product)

In the precursor (beta-alanine derivative), the C2 methylene protons are


 to a carboxylic acid, deshielding them to ~2.55 ppm . Upon reduction to the alcohol, these protons become 

to the hydroxyl group and move significantly upfield to ~1.85 ppm .
  • Failure Mode: If you observe a multiplet at 2.5 ppm in your final product, the reduction (likely using LiAlH4 or NaBH4/I2) was incomplete.[1]

The "Substituent Effect" (Target vs. Analog)

The p-methyl group exerts a weak inductive effect (+I), but its primary utility in NMR is symmetry.[1]

  • Phenyl Analog: The aromatic region is a complex multiplet integrating to 5H.[2]

  • p-Tolyl Target: The aromatic region simplifies to two distinct doublets (AA'BB' system) integrating to 2H each, with a coupling constant (

    
    ) of approx.[1] 8.0 Hz.[1] This splitting pattern is the primary validation of regiospecificity (para-substitution).
    

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for validating this compound.

Synthesis Monitoring Workflow

Caption: Logic flow for determining reaction completion based on 1H NMR shifts.

SynthesisMonitor Start Crude Reaction Mixture CheckRegion1 Check 2.4 - 2.6 ppm Region Start->CheckRegion1 Decision1 Signal Present? CheckRegion1->Decision1 Incomplete Incomplete Reduction (Unreacted Precursor) Decision1->Incomplete Yes (Alpha-COOH protons) CheckRegion2 Check 3.6 - 3.8 ppm Region Decision1->CheckRegion2 No Decision2 Triplet Present? CheckRegion2->Decision2 Success Product Confirmed (Alcohol Formed) Decision2->Success Yes (CH2-OH) Impurity Check for Over-reduction or Side Products Decision2->Impurity No

Spectral Assignment Map

Caption: Mapping the molecular structure to specific NMR chemical shifts.

StructureMap Molecule DL-3-p-Tolyl-beta-alaninol Methyl Ar-CH3 2.32 ppm (s) Molecule->Methyl Aromatic Aromatic Ring 7.12/7.24 ppm (AA'BB') Molecule->Aromatic Benzylic CH-NH2 4.05 ppm (dd) Molecule->Benzylic Backbone CH2 (Middle) 1.85 ppm (m) Molecule->Backbone Alcohol CH2-OH 3.75 ppm (t) Molecule->Alcohol Methyl->Aromatic Symmetry Inducer Backbone->Alcohol Coupled System

[1]

Troubleshooting & Common Artifacts

  • Broad Amines: In CDCl3, the -NH2 and -OH protons often appear as a very broad hump between 1.5 and 3.0 ppm.[1] Do not confuse this with impurity signals. Adding a drop of D2O will cause these signals to disappear (D-exchange), confirming their identity.[1]

  • Solvent Overlap: The middle methylene group (~1.85 ppm) can overlap with water peaks in CDCl3 (usually ~1.56 ppm) or impurities from ethyl acetate (~2.0 ppm).[1] Ensure thorough drying of the sample.

  • Rotamers: Unlike amides, this free amine does not typically show rotameric splitting at room temperature.[1] If signal doubling is observed, check for protonation (salt formation) which can create diastereotopic environments if the counter-ion is chiral or if aggregation occurs.[1]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS): 1H NMR of 3-amino-3-phenylpropan-1-ol.[1][Link][1]

  • Tao, R., et al. (2016).[1][3][4][5] Synthesis of β-alanine and its derivatives: Enzymatic and Chemical Pathways. Frontiers in Bioengineering and Biotechnology.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (General reference for AA'BB' systems and substituent effects).

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Enantioseparation of p-Tolyl-beta-alaninol

For researchers and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. p-Tolyl-beta-alaninol, a chiral amino alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. p-Tolyl-beta-alaninol, a chiral amino alcohol, represents a class of compounds where stereochemistry can dramatically influence pharmacological activity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective enantioseparation of p-tolyl-beta-alaninol, drawing upon established principles and experimental data from structurally analogous compounds.

The Significance of Chiral Purity in p-Tolyl-beta-alaninol

p-Tolyl-beta-alaninol possesses a stereogenic center at the carbon atom bearing the hydroxyl group. The three-dimensional arrangement of the substituents around this center gives rise to two enantiomers, (R)- and (S)-p-tolyl-beta-alaninol. In a biological system, these enantiomers can interact differently with chiral entities such as enzymes and receptors, leading to variations in their pharmacokinetic and pharmacodynamic profiles. Therefore, the ability to accurately separate and quantify these enantiomers is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs).

This guide will explore and compare three primary HPLC-based strategies for the chiral resolution of p-tolyl-beta-alaninol:

  • Direct Separation on Polysaccharide-Based Chiral Stationary Phases (CSPs)

  • Direct Separation on Macrocyclic Antibiotic-Based Chiral Stationary Phases (CSPs)

  • Indirect Separation via Derivatization

Each approach will be evaluated based on its underlying mechanism, experimental workflow, and expected performance, providing you with the technical insights needed to select and optimize the most suitable method for your research.

Direct Enantioseparation using Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high enantioselectivity for a wide range of chiral compounds.[1] The chiral recognition mechanism is primarily based on the formation of transient diastereomeric complexes between the analyte and the chiral selector, involving a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions. For p-tolyl-beta-alaninol, the aromatic p-tolyl group, the hydroxyl group, and the amino group are all potential sites for interaction with the CSP.

Causality Behind Experimental Choices

The selection of a normal-phase mobile system, typically a mixture of a nonpolar alkane (like hexane) and an alcohol modifier (like isopropanol), is crucial. The nonpolar mobile phase minimizes interactions between the solvent and the polar sites on the CSP, thereby promoting the interaction between the analyte and the stationary phase. The alcohol modifier plays a key role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP. Adjusting the concentration of the alcohol modifier is a primary tool for optimizing the separation.

G

Experimental Protocol: Polysaccharide-Based CSP

Objective: To achieve baseline separation of p-tolyl-beta-alaninol enantiomers using a cellulose-based chiral stationary phase.

Materials:

  • HPLC System: Agilent 1100 series or equivalent with a UV detector.

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane and Isopropanol (IPA), HPLC grade.

  • Sample: Racemic p-tolyl-beta-alaninol (1 mg/mL) dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:IPA. Degas the mobile phase by sonication or helium sparging.

  • Column Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Detection: Monitor the elution profile at a wavelength of 220 nm.

  • Optimization: If the resolution is not satisfactory, adjust the percentage of IPA in the mobile phase. A lower IPA concentration generally increases retention and may improve resolution, while a higher concentration will decrease retention times.

Expected Performance Data (Based on structurally similar compounds)
ParameterExpected ValueRationale
Retention Factor (k') 2 - 10Good retention allows for sufficient interaction with the CSP.
Separation Factor (α) > 1.2Indicates good chiral recognition.
Resolution (Rs) > 1.5Baseline separation is achieved.

Direct Enantioseparation using Macrocyclic Antibiotic-Based Chiral Stationary Phases

Macrocyclic antibiotic CSPs, such as those based on teicoplanin and vancomycin, offer a unique and powerful approach for the direct separation of underivatized amino acids and amino alcohols.[2][3] These CSPs are compatible with a wide range of mobile phases, including reversed-phase, normal-phase, and polar organic modes.[4] The chiral recognition mechanism is complex, involving multiple interaction points such as ion-exchange, hydrogen bonding, dipole-dipole, and inclusion complexation within the macrocyclic structure.[5][6]

Causality Behind Experimental Choices

For a polar compound like p-tolyl-beta-alaninol, a reversed-phase mobile system is often a good starting point. This typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile. The pH of the aqueous component can significantly influence the ionization state of the analyte's amino group and the acidic/basic functional groups on the CSP, thereby affecting retention and selectivity. The organic modifier concentration is adjusted to control the overall hydrophobicity of the mobile phase and thus the retention of the analyte.

G CSP Macrocyclic Antibiotic CSP HB HB CSP->HB IE IE CSP->IE IC IC CSP->IC DD DD CSP->DD Enantiomer1 (R)-p-Tolyl-beta-alaninol Enantiomer1->CSP Stronger Interaction (Multiple Points) Enantiomer2 (S)-p-Tolyl-beta-alaninol Enantiomer2->CSP Weaker Interaction

Experimental Protocol: Macrocyclic Antibiotic-Based CSP

Objective: To achieve direct enantioseparation of p-tolyl-beta-alaninol in a reversed-phase system.

Materials:

  • HPLC System: As previously described.

  • Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin bonded to silica), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol and aqueous buffer (e.g., 0.1% acetic acid in water), HPLC grade.

  • Sample: Racemic p-tolyl-beta-alaninol (1 mg/mL) dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) Methanol:0.1% Acetic Acid. Degas thoroughly.

  • Column Equilibration: Equilibrate the CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.

  • Injection: Inject 10 µL of the sample solution.

  • Detection: Monitor the eluate at 220 nm.

  • Optimization: The ratio of methanol to the aqueous buffer is the primary parameter for optimization. Increasing the methanol content will decrease retention. The type and concentration of the buffer can also be varied to fine-tune the selectivity.

Expected Performance Data (Based on structurally similar compounds)
ParameterExpected ValueRationale
Retention Factor (k') 1.5 - 8Provides good separation without excessive run times.
Separation Factor (α) > 1.3High selectivity is often achievable on these columns.
Resolution (Rs) > 2.0Excellent, baseline separation is expected.

Indirect Enantioseparation via Pre-column Derivatization

The indirect approach involves reacting the racemic p-tolyl-beta-alaninol with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[7] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[8] This method can be advantageous as it avoids the cost of a chiral column and can enhance the detectability of the analyte if a chromophoric or fluorophoric CDA is used.[1]

Causality Behind Experimental Choices

The choice of the CDA is critical. It must be enantiomerically pure and react quantitatively with the amino group of p-tolyl-beta-alaninol without causing racemization. o-Phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), is a common choice for derivatizing primary amines.[9] The resulting diastereomeric isoindole derivatives are fluorescent and can be separated by reversed-phase HPLC.

G

Experimental Protocol: Indirect Separation

Objective: To separate the diastereomeric derivatives of p-tolyl-beta-alaninol on an achiral C18 column.

Materials:

  • HPLC System: As previously described, but with a fluorescence detector.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Derivatizing Reagents: o-Phthalaldehyde (OPA), N-acetyl-L-cysteine (NAC), borate buffer (pH 9.5).

  • Mobile Phase: Acetonitrile and aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0), HPLC grade.

  • Sample: Racemic p-tolyl-beta-alaninol solution.

Procedure:

  • Derivatization: In a vial, mix the p-tolyl-beta-alaninol sample with the OPA/NAC reagent in the borate buffer. Allow the reaction to proceed for a few minutes at room temperature. The reaction conditions should be optimized for completeness.

  • Mobile Phase Preparation: Prepare the mobile phase and degas. A gradient elution may be necessary, for example, starting with a lower concentration of acetonitrile and increasing it over time.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.

  • Injection: Inject the derivatized sample mixture.

  • Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the OPA-adducts (e.g., Ex: 340 nm, Em: 450 nm).

  • Optimization: The gradient profile, mobile phase pH, and buffer concentration can be adjusted to optimize the separation of the diastereomers.

Expected Performance Data
ParameterExpected ValueRationale
Retention Factor (k') 2 - 15Dependent on the hydrophobicity of the derivative and mobile phase.
Separation Factor (α) > 1.1Sufficient for separation on an efficient achiral column.
Resolution (Rs) > 1.5Baseline separation is achievable with optimization.

Comparison Summary and Recommendations

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Polysaccharide CSP Direct; Chiral recognition via H-bonding, π-π interactions.Broad applicability, well-established.Requires non-polar, flammable mobile phases; may require derivatization for some analytes.Screening and method development for a wide range of chiral compounds.
Macrocyclic Antibiotic CSP Direct; Multi-modal interactions (ionic, H-bonding, inclusion).Excellent for underivatized polar compounds, compatible with aqueous mobile phases.[2]Can be more expensive than other CSPs.Direct analysis of polar, ionizable compounds like amino alcohols.
Indirect (Derivatization) Indirect; Formation and separation of diastereomers.Uses standard achiral columns, can enhance detection sensitivity.[1]Requires a quantitative and non-racemizing derivatization step, more sample preparation.[2]Routine quality control where a validated derivatization protocol exists.

Senior Scientist's Recommendation:

For the initial method development for the enantioseparation of p-tolyl-beta-alaninol , the Macrocyclic Antibiotic-Based CSP approach is highly recommended. The ability to directly inject the underivatized analyte in a reversed-phase system simplifies the workflow and avoids potential complications from derivatization reactions. These columns have demonstrated excellent performance for similar amino alcohol and amino acid structures.[6][10]

If direct methods prove challenging, or if enhanced sensitivity is required, the Indirect Method via Derivatization with OPA/NAC is a robust alternative. The Polysaccharide-Based CSPs remain a powerful and versatile option, particularly if normal-phase chromatography is preferred or required for subsequent preparative-scale separations.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the need for quantitation, throughput, and the available instrumentation. The information and protocols provided in this guide serve as a strong foundation for developing a reliable and efficient HPLC method for the enantioseparation of p-tolyl-beta-alaninol.

References

  • Davydova, E. I., et al. "Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic." Journal of Chromatography A, vol. 1152, no. 1-2, 2007, pp. 273-81. Available from: [Link]

  • Hroboňová, K., et al. "[Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types]." Ceska a Slovenska Farmacie, vol. 66, no. 2, 2017, pp. 62-66. Available from: [Link]

  • Al-Qasmi, N., et al. "Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study." RSC Advances, vol. 11, no. 55, 2021, pp. 34887-34896. Available from: [Link]

  • Nemati, M., et al. "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Molecules, vol. 26, no. 1, 2021, p. 138. Available from: [Link]

  • Shirai, R., et al. "Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions." ChemRxiv, 2020. Available from: [Link]

  • Bhushan, R., and Kumar, V. "Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols." Letters in Applied NanoBioScience, vol. 12, no. 1, 2022, p. 2. Available from: [Link]

  • Al Azzam, K. M., et al. "Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6." Journal of the Iranian Chemical Society, vol. 18, no. 8, 2021, pp. 1953-1965. Available from: [Link]

  • Gubitz, G., and Schmid, M. G. "β-Amino Alcohol Selectors for Enantioselective Separation of Amino Acids by Ligand-Exchange Capillary Zone Electrophoresis in a Low Molecular Weight Organogel." Chirality, vol. 22, no. 1E, 2010, pp. E154-60. Available from: [Link]

  • Lee, W., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, vol. 65, no. 3, 2021, pp. 189-198. Available from: [Link]

  • Sadovnichy, V., et al. "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination." Acta Naturae, vol. 5, no. 3, 2013, pp. 67-73. Available from: [Link]

  • Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). 2022. Available from: [Link]

  • Al-Othman, Z. A., et al. "Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases." Molecules, vol. 20, no. 7, 2015, pp. 12937-52. Available from: [Link]

  • Ribeiro, A. R., et al. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." Molecules, vol. 24, no. 9, 2019, p. 1684. Available from: [Link]

  • Ilisz, I., et al. "Macrocyclic Antibiotic Selectors in Direct HPLC Enantioseparations." Current Pharmaceutical Analysis, vol. 7, no. 3, 2011, pp. 138-162. Available from: [Link]

  • Seog, J. H., et al. "Amino alcohol-derived chiral stationary phases." Chirality, vol. 35, no. 10, 2023, pp. 739-751. Available from: [Link]

  • Hroboňová, K., and Lomenová, A. "Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases." Chromatographia, vol. 81, no. 8, 2018, pp. 1149-1156. Available from: [Link]

  • Nemati, M., et al. "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Molecules, vol. 26, no. 1, 2021, p. 138. Available from: [Link]

  • Sadovnichy, V., et al. "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents." Acta Naturae, vol. 5, no. 3, 2013, pp. 67-73. Available from: [Link]

  • Armstrong, D. W. "Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography." Analytical Chemistry, vol. 66, no. 9, 1994, pp. 1473-1484. Available from: [Link]

  • Hroboňová, K., and Lomenová, A. "Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types." Ceska a Slovenska Farmacie, vol. 66, no. 2, 2017, pp. 62-66. Available from: [Link]

  • Chiralpedia. Donor-Acceptor (Pirkle)-type CSPs. Available from: [Link]

  • Armstrong, D. W. "Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography." Analytical Chemistry, vol. 66, no. 9, 1994, pp. 1473-1484. Available from: [Link]

  • Wan, X., et al. "Enantioseparation by high-performance liquid chromatography on proline-derived helical polyacetylenes." Polymer Chemistry, vol. 5, no. 18, 2014, pp. 5332-5343. Available from: [Link]

  • Gerbig, F., and Wennemers, H. "Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes." Chemical Science, vol. 12, no. 23, 2021, pp. 8055-8060. Available from: [Link]

  • Kim, D. Y., and Nagib, D. A. "Enantioselective radical C–H amination for the synthesis of β-amino alcohols." Nature Communications, vol. 11, no. 1, 2020, p. 6495. Available from: [Link]

  • Berthod, A., et al. "Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral." Chirality, vol. 10, no. 5, 1998, pp. 434-483. Available from: [Link]

  • Chiralpedia. Cyclodextrin-based CSPs. Available from: [Link]

  • Kwo, A. C. SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. 2017. University of Illinois at Urbana-Champaign, PhD dissertation. Available from: [Link]

  • Ilisz, I., et al. "Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors." Molecules, vol. 26, no. 11, 2021, p. 3369. Available from: [Link]

  • Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis. 2023. Available from: [Link]

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Validation

A Comparative Guide to Infrared (IR) Spectroscopy for Amino Alcohol Functional Groups

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a powerful and access...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a powerful and accessible technique for this purpose. This guide provides an in-depth comparison of the IR spectral features of alcohols, amines, and the combined amino alcohol functional group. We will explore the underlying principles governing their characteristic absorptions and provide a practical, self-validating experimental protocol for acquiring high-quality spectra.

The Foundational Principles: Alcohols and Amines in IR Spectroscopy

Infrared radiation induces vibrational excitations in the covalent bonds of a molecule.[1] The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects, providing a unique "fingerprint" of the functional groups present.[2]

The Signature of an Alcohol: The -OH Group

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration.[2][3]

  • O-H Stretch (Hydrogen Bonded): Typically observed as a strong and characteristically broad band in the range of 3550-3200 cm⁻¹ .[4][5] The broadness of this peak is a direct consequence of hydrogen bonding between alcohol molecules.[3][6][7] This intermolecular interaction creates a variety of O-H bond environments, leading to a wide range of absorption frequencies.[3][7]

  • O-H Stretch (Free): In very dilute solutions or in the gas phase where hydrogen bonding is minimized, a sharp, weaker peak may appear at higher wavenumbers, typically between 3700-3584 cm⁻¹ .[4][8]

  • C-O Stretch: A strong absorption between 1260-1000 cm⁻¹ corresponds to the C-O single bond stretching vibration.[3][9][10] The exact position can help distinguish between primary, secondary, and tertiary alcohols.

Identifying Amines: The -NH Group

The N-H stretching vibrations of amines also appear in the high-frequency region of the IR spectrum, but with distinct characteristics that differentiate them from alcohols.

  • N-H Stretch: These absorptions are generally found between 3500-3300 cm⁻¹ .[5][11] Unlike the broad O-H stretch, N-H stretching bands are typically sharper and less intense.[7][11]

    • Primary Amines (-NH₂): Exhibit two distinct peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations of the two N-H bonds.[5][11][12]

    • Secondary Amines (-NHR): Show a single peak in this region due to the stretching of the one N-H bond.[5][11]

    • Tertiary Amines (-NR₂): Do not have an N-H bond and therefore do not show any absorption in this region.[11]

  • N-H Bend (Scissoring): Primary amines also display a characteristic bending vibration (scissoring) in the 1650-1580 cm⁻¹ range.[11]

  • C-N Stretch: The C-N stretching vibration appears as a medium to weak absorption in the 1250-1020 cm⁻¹ range for aliphatic amines.[2][11]

The Amino Alcohol Spectrum: A Superposition of Features

When a molecule contains both an alcohol and an amine functional group, its IR spectrum will exhibit the characteristic peaks of both. The high-frequency region (above 3000 cm⁻¹) becomes particularly informative.

A classic example is ethanolamine (2-aminoethanol) . Its spectrum showcases a very broad and strong absorption band, often spanning from roughly 3400 cm⁻¹ down to 3100 cm⁻¹ . This broad feature is a composite of the O-H and N-H stretching vibrations, all subject to extensive hydrogen bonding. The sharper, distinct twin peaks of a primary amine are often merged into this broad envelope but may sometimes be resolved as shoulders on the main O-H peak.

The fingerprint region will also contain absorptions for the C-O and C-N stretching vibrations, although these can sometimes be more complex to assign definitively due to overlapping peaks.

Comparative Data Summary
Functional GroupBondCharacteristic Absorption (cm⁻¹)Peak Characteristics
Alcohol O-H stretch (H-bonded)3550 - 3200Strong, Very Broad
C-O stretch1260 - 1000Strong
Primary Amine N-H stretch3500 - 3300Medium, Two Sharp Peaks
N-H bend1650 - 1580Medium, Sharp
C-N stretch1250 - 1020Medium to Weak
Amino Alcohol O-H & N-H stretches3550 - 3200Very Broad, Strong (often obscuring distinct N-H peaks)
N-H bend1650 - 1580Medium, Sharp
C-O & C-N stretches1260 - 1000Multiple Strong to Weak Peaks

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of an Amino Alcohol

This protocol outlines the steps for obtaining an IR spectrum of a liquid amino alcohol, such as ethanolamine, using a standard Fourier Transform Infrared (FTIR) spectrometer with a liquid sample cell.

Materials and Equipment
  • FTIR Spectrometer (e.g., equipped with a DTGS detector)

  • Liquid IR sample cell (e.g., NaCl or KBr plates)

  • Sample: Ethanolamine (or other amino alcohol)

  • Solvent for cleaning (e.g., isopropanol, acetone - ensure it is dry)

  • Pipettes

  • Lens tissue

Step-by-Step Methodology
  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the liquid cell plates thoroughly with the appropriate solvent and lens tissue.

    • Assemble the empty, clean cell and place it in the sample holder.

    • Acquire a background spectrum. This is a critical step as it measures the absorbance of the cell windows and the atmosphere, which will be subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small drop of the amino alcohol sample onto the center of one of the salt plates.

    • Carefully place the second plate on top, spreading the liquid into a thin film. Avoid air bubbles.

    • Secure the plates in the cell holder.

  • Sample Spectrum Acquisition:

    • Place the loaded sample cell into the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands. Look for the broad O-H/N-H stretch, C-H stretches (typically just below 3000 cm⁻¹), and the fingerprint region containing the C-O and C-N stretches.

    • Compare the obtained spectrum with a reference spectrum if available to confirm the identity of the compound.[13][14]

  • Cleaning:

    • Disassemble the cell and clean the plates thoroughly with the appropriate solvent to remove all traces of the sample.

Self-Validation and Trustworthiness
  • Repeatability: Acquire multiple spectra of the same sample to ensure the peak positions and relative intensities are consistent.

  • Background Quality: A "flat" baseline in the final spectrum indicates a good quality background subtraction.

  • Purity Check: Sharp, unexpected peaks may indicate the presence of impurities or residual solvent.

Visualizing the Key Vibrational Modes

The following diagram illustrates the characteristic IR absorption regions for the functional groups discussed.

G cluster_stretch Stretching Vibrations cluster_bend_fingerprint Bending and Fingerprint Region cluster_amino_alcohol Amino Alcohol OH_stretch O-H Stretch (Alcohol) 3550-3200 cm⁻¹ (Broad) AA_OH_NH Combined O-H & N-H Stretch ~3550-3200 cm⁻¹ (Very Broad) OH_stretch->AA_OH_NH NH_stretch N-H Stretch (Amine) 3500-3300 cm⁻¹ (Sharp) NH_stretch->AA_OH_NH CH_stretch C-H Stretch (Alkane) ~2950-2850 cm⁻¹ NH_bend N-H Bend (Primary Amine) 1650-1580 cm⁻¹ CO_stretch C-O Stretch (Alcohol) 1260-1000 cm⁻¹ CN_stretch C-N Stretch (Amine) 1250-1020 cm⁻¹

Caption: Key IR absorption regions for alcohol and amine functional groups.

Conclusion

The infrared spectrum of an amino alcohol is a composite of the features of its constituent alcohol and amine groups. The dominant feature is a very broad O-H and N-H stretching band in the high-wavenumber region, a direct result of extensive hydrogen bonding. By understanding the distinct spectral characteristics of each functional group, researchers can confidently identify and characterize molecules containing the amino alcohol moiety, a critical step in pharmaceutical development and chemical synthesis.

References

  • Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, October 4). Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy - MSU chemistry. (n.d.). Michigan State University. [Link]

  • IR Spectroscopy - Basic Introduction. (2020, July 29). YouTube. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Specac. [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1). Spectroscopy Online. [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Puget Sound. [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). Chemistry LibreTexts. [Link]

  • spectroscopy infrared alcohols and amines. (2018, August 14). YouTube. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • IR: amines. (n.d.). University of California, Los Angeles. [Link]

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  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Kwantlen Polytechnic University. [Link]

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  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.). [Link]

  • Infrared spectra of solid-state ethanolamine: Laboratory data in support of JWST observations. (n.d.). Astronomy & Astrophysics (A&A). [Link]

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  • Monoethanolamine - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Figure S6 FTIR spectra of ethanolamine, CoCl2 and E-CoCl2. (n.d.). ResearchGate. [Link]

  • N-(o-Tolyl)ethanolamine - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

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Comparative

Benchmarking DL-3-p-Tolyl-beta-alaninol Purity for Pharmaceutical Use: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of sa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive technical overview for benchmarking the purity of DL-3-p-Tolyl-beta-alaninol, a chiral amino alcohol with significant potential as a building block in the synthesis of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my aim is to furnish you with not just protocols, but the underlying scientific rationale to empower your analytical strategies and sourcing decisions.

DL-3-p-Tolyl-beta-alaninol, with its characteristic tolyl group and chiral center, presents unique challenges and considerations in purity assessment. This guide will dissect these challenges, offering a comparative analysis of analytical methodologies, a discussion of potential impurities based on likely synthetic routes, and a framework for establishing robust quality control.

The Criticality of Purity in Pharmaceutical Intermediates

The significance of chirality in drug design is well-established; enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles[1]. DL-3-p-Tolyl-beta-alaninol, being a racemic mixture, necessitates stringent control over its enantiomeric purity if it is to be used in the synthesis of a single-enantiomer drug. Furthermore, process-related impurities, even in trace amounts, can have a significant impact on the final API's safety and stability[2]. Regulatory bodies such as the FDA and EMA have strict guidelines regarding the control of impurities in drug substances, making a thorough understanding of the impurity profile of starting materials like DL-3-p-Tolyl-beta-alaninol imperative[2].

Synthetic Pathways and Potential Impurities

A potential synthetic pathway could start from p-methylcinnamonitrile, which can be converted to 3-(p-tolyl)-β-alanine. Subsequent reduction of the carboxylic acid or its ester would yield DL-3-p-Tolyl-beta-alaninol. Another approach could involve the aminomethylation of a p-tolyl-substituted precursor.

Based on these general synthetic strategies for β-alanines and related compounds, we can anticipate the following classes of impurities[3][4]:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual amounts of the starting materials, such as p-methylcinnamonitrile or 3-(p-tolyl)-β-alanine.

    • Reagents and Catalysts: Traces of reducing agents (e.g., borohydrides), acids, bases, or catalysts (e.g., palladium on carbon) used in the synthesis[4].

    • By-products of Side Reactions: Potential side reactions like over-reduction, incomplete hydrolysis, or dimerization can lead to a variety of structurally related impurities. For instance, incomplete nitrile hydrolysis could leave β-aminopropionitrile derivatives[3].

  • Enantiomeric Impurity:

    • The "Other" Enantiomer: As a racemic mixture, the primary "impurity" from a stereochemical perspective is the undesired enantiomer when the target API is a single stereoisomer.

  • Degradation Products:

    • Impurities formed during storage or under specific processing conditions, such as oxidation of the alcohol or amine functionalities.

Comparative Analysis of Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment of DL-3-p-Tolyl-beta-alaninol. The following sections detail the primary techniques and provide comparative insights.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility[5].

Rationale for Method Selection: A reversed-phase HPLC (RP-HPLC) method with UV detection is the logical first choice for assessing the purity and identifying non-chiral impurities. The aromatic tolyl group provides a strong chromophore for sensitive UV detection. For enantiomeric purity, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating the enantiomers of amino alcohols[5][6].

Experimental Protocol: RP-HPLC for Achiral Purity

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.

    • Initial Conditions: 10% Acetonitrile.

    • Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

    • Hold: 5 minutes at 90% Acetonitrile.

    • Re-equilibration: 5 minutes at 10% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IA or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixtures of n-hexane and a polar modifier like isopropanol or ethanol are typically used. A starting point could be 90:10 (v/v) n-hexane:isopropanol. The ratio should be optimized to achieve baseline separation[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation: Comparative HPLC Purity Data

Analytical Method DL-3-p-Tolyl-beta-alaninol (Lot A) Alternative Amino Alcohol (e.g., Phenylalaninol) Acceptance Criteria (Typical)
RP-HPLC Purity (Area %) 99.8%99.5%≥ 99.0%
Largest Single Impurity (Area %) 0.08%0.25%≤ 0.1%
Total Impurities (Area %) 0.2%0.5%≤ 0.5%
Chiral HPLC (Enantiomeric Purity) 50.1% L-isomer / 49.9% D-isomer49.8% L-isomer / 50.2% D-isomer48.0% - 52.0% for each enantiomer
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like amino alcohols, derivatization is often necessary to increase their volatility[7].

Rationale for Method Selection: GC-MS provides excellent separation efficiency and definitive identification of impurities through their mass spectra. It is particularly useful for detecting residual solvents and by-products from the synthesis that might not be readily observed by HPLC. The fragmentation patterns of alcohols in mass spectrometry are well-characterized, typically showing a weak or absent molecular ion peak and characteristic fragmentation via α-cleavage and dehydration (loss of water)[8].

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amine and alcohol groups to their more volatile trimethylsilyl (TMS) derivatives.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection: Splitless injection of 1 µL.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Data Presentation: Potential Impurities Identified by GC-MS

Potential Impurity Retention Time (min) Key Mass Fragments (m/z) Likely Origin
Toluene~591, 92Residual Solvent
p-Methylstyrene~8118, 117, 91Dehydration of a precursor
N-TMS-3-(p-tolyl)-β-alanine TMS ester~15M+, fragments from loss of TMSIncomplete reduction of starting material
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and any significant impurities. Quantitative NMR (qNMR) can also be used as a primary method for purity determination.

Rationale for Method Selection: ¹H and ¹³C NMR provide a detailed map of the molecule's structure. The chemical shifts and coupling patterns can confirm the presence of the p-tolyl group, the β-alaninol backbone, and their connectivity. qNMR is a powerful technique as the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte[9].

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire standard proton spectra. Key signals to look for include the aromatic protons of the p-tolyl group (two doublets in the aromatic region), the methyl protons of the tolyl group (a singlet around 2.3 ppm), and the protons of the β-alaninol backbone (a set of multiplets).

  • ¹³C NMR: Acquire proton-decoupled carbon spectra. This will confirm the number of unique carbon environments.

  • qNMR: For quantitative analysis, a certified internal standard with a known purity is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Data Presentation: Expected NMR Chemical Shifts

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to alkyl)~7.1~129
Aromatic CH (meta to alkyl)~7.2~129.5
Aromatic C-CH₃-~137
Aromatic C-CH₂-~138
CH₃ (tolyl)~2.3~21
CH (on β-carbon)Multiplet~45-50
CH₂ (on α-carbon)Multiplet~40-45
CH₂-OHMultiplet~60-65

Visualization of Analytical Workflows

Diagram of the Comprehensive Purity Analysis Workflow

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity & Impurity Profile cluster_2 Stereochemical Purity cluster_3 Structural Confirmation & Quantification cluster_4 Results & Reporting Sample DL-3-p-Tolyl-beta-alaninol Sample HPLC RP-HPLC Analysis Sample->HPLC GCMS GC-MS Analysis (with Derivatization) Sample->GCMS Chiral_HPLC Chiral HPLC Analysis Sample->Chiral_HPLC NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Sample->NMR Report Comprehensive Purity Report HPLC->Report GCMS->Report Chiral_HPLC->Report NMR->Report

Caption: A comprehensive workflow for the purity assessment of DL-3-p-Tolyl-beta-alaninol.

Conclusion and Recommendations

Benchmarking the purity of DL-3-p-Tolyl-beta-alaninol for pharmaceutical use requires a rigorous and multi-faceted analytical approach. While this guide provides a robust framework based on established principles and analogous compounds, it is crucial to validate these methods specifically for DL-3-p-Tolyl-beta-alaninol once a reference standard is available.

For researchers and drug development professionals, we recommend the following:

  • Orthogonal Testing: Employ a combination of HPLC, GC-MS, and NMR to gain a comprehensive understanding of the purity profile.

  • Method Validation: All analytical methods used for release testing must be thoroughly validated according to ICH guidelines.

  • Impurity Identification and Control: Strive to identify all impurities present at levels of 0.1% or greater and implement appropriate controls in the manufacturing process and specifications.

  • Enantiomeric Purity: The choice of chiral separation technique should be carefully considered and optimized to ensure accurate determination of the enantiomeric ratio, which is critical for the development of stereochemically pure APIs.

By adhering to these principles, the quality and safety of this promising pharmaceutical intermediate can be assured, paving the way for its successful application in the synthesis of next-generation therapeutics.

References

  • Ariens, E. J. (1984). Stereochemistry, a basis for sophisticated nonsense in pharmacokinetics and clinical pharmacology. European journal of clinical pharmacology, 26(6), 663–668. [Link]

  • Chen, X., Wu, S., & Zhang, T. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1282243. [Link]

  • Chiral Technologies Europe. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents. (n.d.).
  • Fantin, M., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality, 18(4), 255-263. [Link]

  • Food and Drug Administration. (2000). ICH Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389-400.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Jandera, P. (2016). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 21(11), 1439. [Link]

  • Rádl, S. (2011). Identification and Synthesis of Impurities of Selected Sartans as an Integral Part of the API Development. ResearchGate. [Link]

  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. [Link]

  • Wikipedia. (2023, November 29). Tolyl group. [Link]

  • Zhang, T., et al. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 30(8), 634-645.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Russo, M. V., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6022. [Link]

  • Mitra, A. K., Ostashevsky, I., & Brewer, C. F. (1983). 13C n.m.r. study of L-alanine peptides. International journal of peptide and protein research, 22(4), 502–508. [Link]

  • CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents. (n.d.).
  • CN102264691B - Process for the preparation of protected l-alanine derivatives - Google Patents. (n.d.).
  • JPH06199747A - Production of l-alaninol - Google Patents. (n.d.).
  • US9024015B2 - Process for preparing tolvaptan intermediates - Google Patents. (n.d.).
  • WO2012046244A1 - Process for preparing tolvaptan intermediates - Google Patents. (n.d.).
  • Zhang, Y., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. The Journal of Organic Chemistry, 84(6), 3369-3379. [Link]

  • Zhang, Y., et al. (2019). Synthesis of β‐Aryl‐Alaninyl Derivatives by sp C‐H Activation with Pd(OAc)2 Catalyst/Pivalic Acid in DCE and Their Structural Studies in Solid State. ChemistrySelect, 4(22), 6755-6759. [Link]

  • Zhou, Q., et al. (2022). Recent Developments in the Synthesis of β-Amino Acids. Molecules, 27(19), 6296. [Link]

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Safety & Regulatory Compliance

Safety

DL-3-p-Tolyl-beta-alaninol proper disposal procedures

Technical Guide: Safe Disposal of DL-3-p-Tolyl-beta-alaninol Executive Summary & Operational Context DL-3-p-Tolyl-beta-alaninol (CAS: 1159826-23-9) is a functionalized amino alcohol used primarily as a chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal of DL-3-p-Tolyl-beta-alaninol

Executive Summary & Operational Context

DL-3-p-Tolyl-beta-alaninol (CAS: 1159826-23-9) is a functionalized amino alcohol used primarily as a chiral building block in pharmaceutical synthesis.[1] As a Senior Application Scientist, I must emphasize that while this specific compound may not appear on standard EPA "P" or "U" lists by name, its chemical functionality—an aryl amine coupled with a primary alcohol —dictates its disposal profile.

The Core Hazard: The primary risks during disposal are causticity (due to the amine) and uncontrolled exothermic reactions if inadvertently mixed with strong oxidizers or acids. This guide treats the substance as a "Hazardous Chemical of Unknown Toxicity," the gold standard for research compounds lacking extensive toxicological data.

Chemical Profile & Hazard Characterization

Before initiating disposal, you must characterize the waste stream. This compound is an organic base.

PropertyData / CharacteristicOperational Implication
Chemical Name DL-3-p-Tolyl-beta-alaninolUse full name on all waste tags. Avoid abbreviations.
CAS Number 1159826-23-9Unique identifier for waste manifests.[1]
Functional Group Amino Alcohol (Aryl)Alkaline : Incompatible with acids.[1]
Physical State Solid (typically)Requires solid waste segregation unless in solution.[1]
RCRA Characteristic Potential D002 (Corrosive)If pH > 12.5 in aqueous solution.[1]
Solubility Polar Organic Solvents (MeOH, DMSO)Dictates "Organic Solvent" waste stream.[1]

Pre-Disposal Assessment: Segregation Logic

The "Why" Behind Segregation: Improper segregation is the leading cause of laboratory accidents during waste consolidation.

  • Do NOT mix with Oxidizers: Amino alcohols can act as reducing agents. Mixing with Nitric Acid or Peroxides can lead to hypergolic ignition or explosion.

  • Do NOT mix with Strong Acids: While neutralization seems logical, it generates significant heat. Unless you are performing a controlled neutralization protocol under a hood, segregate amines from acid waste streams to prevent container pressurization.

Disposal Protocols: Step-by-Step

Scenario A: Disposal of Pure Solid (Excess Reagent)

Best for: Expired shelf stock or synthesis yield.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "DL-3-p-Tolyl-beta-alaninol, 100%."

    • Hazard Checkbox: Toxic, Irritant.

  • Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[2]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of the towel as solid hazardous waste).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Mother liquors or reaction solvents containing the compound.

  • Solvent Identification: Determine the carrier solvent.

    • If Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

    • If Non-Halogenated (Methanol, Ethyl Acetate): Use the Non-Halogenated Organic stream.

  • pH Check: If the waste is aqueous, check the pH.

    • pH > 10: Label as "Basic Aqueous Waste."

    • pH < 4:STOP. You have an incompatible mixture. Neutralize slowly with dilute Sodium Bicarbonate before adding to the waste container to prevent gas evolution inside the drum.

  • Tagging: List all solvents and the estimated concentration of DL-3-p-Tolyl-beta-alaninol (<5%, etc.).

Visual Decision Tree (Workflow)

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste: DL-3-p-Tolyl-beta-alaninol StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Pure/Residue) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidBin Solid Hazardous Waste Bin SolidPath->SolidBin Tag & Seal SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous HaloBin Halogenated Waste Stream Halo->HaloBin NonHaloBin Organic Combustible Waste Stream NonHalo->NonHaloBin pHCheck Check pH Aqueous->pHCheck Neutralize CAUTION: Neutralize if Acidic pHCheck->Neutralize pH < 7 BasicBin Basic Inorganic Waste Stream pHCheck->BasicBin pH > 7 Neutralize->BasicBin After Neutralization

Figure 1: Decision logic for segregating DL-3-p-Tolyl-beta-alaninol waste based on physical state and solvent matrix.

Regulatory Framework (RCRA Compliance)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Coding: Since DL-3-p-Tolyl-beta-alaninol is not explicitly listed on the P or U lists, it is classified by characteristic :

    • D001 (Ignitable): Only if in a flammable solvent (Flash point < 60°C).

    • D002 (Corrosive): If the waste is aqueous and pH is ≥ 12.5.

    • Toxic: If no specific code applies, it is managed as "Non-Regulated Hazardous Waste" but must still be incinerated by a licensed facility.

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation.[3] Containers must remain closed unless adding waste.

Emergency Procedures: Spills

Minor Spill (< 50g/50mL):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: If liquid, use a universal absorbent pad. If solid, cover with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop material into a disposable container.

  • Decontamination: Wipe the surface with a mild acid solution (e.g., 1% Acetic Acid) to neutralize the amine residue, followed by water.

Major Spill: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]1]

  • PubChem. (n.d.). Compound Summary: 3-Amino-3-(4-methylphenyl)-1-propanol.[1] National Library of Medicine. [Link]1]

Sources

Handling

A Researcher's Guide to the Safe Handling of DL-3-p-Tolyl-beta-alaninol

Understanding the Risks: A Proactive Approach to Safety DL-3-p-Tolyl-beta-alaninol is a valuable biochemical for research purposes. However, its structural similarity to other amino alcohols, such as L-Alaninol, suggests...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Proactive Approach to Safety

DL-3-p-Tolyl-beta-alaninol is a valuable biochemical for research purposes. However, its structural similarity to other amino alcohols, such as L-Alaninol, suggests that it should be handled with care. L-Alaninol is classified as a substance that can cause severe skin burns and eye damage[1]. Therefore, it is prudent to assume that DL-3-p-Tolyl-beta-alaninol may present similar hazards. The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes[2].

Hazard Profile of Analogous Compounds:

Hazard StatementClassificationSource
H314: Causes severe skin burns and eye damageSkin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1[1]
H318: Causes serious eye damageSerious Eye Damage/Eye Irritation, Category 1[1]

Given these potential hazards, a comprehensive PPE strategy is not just recommended; it is essential.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is your first and most critical line of defense. The following protocol is designed to provide maximum protection when handling DL-3-p-Tolyl-beta-alaninol.

Eye and Face Protection: The Non-Negotiable Shield

Why it's critical: The potential for severe eye damage necessitates robust protection. Splashes of chemical solutions or contact with airborne particles can cause irreversible harm.

  • Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].

  • Best Practice: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.

Skin and Body Protection: A Barrier Against Burns

Why it's critical: Analogous compounds can cause severe skin burns[1]. Full body protection is necessary to prevent accidental contact.

  • Laboratory Coat: A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat[4].

  • Gloves: Wear appropriate protective gloves to prevent skin exposure[3].

    • Material: Nitrile or neoprene gloves are generally recommended for handling aminols. Always check the glove manufacturer's compatibility chart for the specific chemical you are using.

    • Inspection and Removal: Always inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid contaminating your skin.

  • Clothing: Wear long pants and closed-toe shoes to protect your legs and feet[5].

Respiratory Protection: Guarding Against Inhalation

Why it's critical: While the vapor pressure of DL-3-p-Tolyl-beta-alaninol may be low, handling the solid powder can generate dust that may be harmful if inhaled[2][3].

  • Engineering Controls: The primary method for controlling airborne contaminants is to use engineering controls, such as a chemical fume hood.

  • When a Respirator is Needed: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (P95 or P100) is recommended for powders[6].

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before handling, ensure you have all necessary PPE and that it is in good condition. Read the full safety guide and any available safety data for analogous compounds.

  • Work Area: Always handle DL-3-p-Tolyl-beta-alaninol in a well-ventilated area, preferably within a chemical fume hood[7].

  • Dispensing: When weighing or transferring the solid material, do so carefully to minimize dust generation.

  • Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves[7]. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][7].

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Sweep up the absorbed material and place it in a sealed, labeled container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Collect waste DL-3-p-Tolyl-beta-alaninol and any contaminated materials in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed waste disposal contractor[8]. Do not empty into drains or release into the environment[9][10]. High-temperature incineration is often the preferred method for the destruction of pharmaceutical compounds[11].

Visualizing the Path to Safety

To further clarify the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Workflow PPE Selection Workflow for DL-3-p-Tolyl-beta-alaninol Handling start Start: Handling DL-3-p-Tolyl-beta-alaninol assess_risk Assess Risk of Exposure (Splash, Dust, Aerosol) start->assess_risk low_risk Low Risk (e.g., handling small quantities in a closed system) assess_risk->low_risk Low high_risk High Risk (e.g., weighing powder, preparing solutions, potential for splash) assess_risk->high_risk High ppe_low Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves low_risk->ppe_low ppe_high Enhanced PPE: - Safety Goggles & Face Shield - Chemical Resistant Apron/Gown - Nitrile/Neoprene Gloves high_risk->ppe_high fume_hood Work in a Chemical Fume Hood? ppe_low->fume_hood ppe_high->fume_hood respirator Add Respiratory Protection (e.g., N95/P100 Respirator) fume_hood->respirator No end Proceed with Experiment fume_hood->end Yes respirator->end

Caption: PPE selection workflow for handling DL-3-p-Tolyl-beta-alaninol.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also fostering a culture of safety and scientific excellence within your laboratory.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Alaninol. Retrieved from [Link]

  • American Veterinary Medical Association. (n.d.). Personal protective equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • West Virginia University Institutional Animal Care and Use Committee. (2022, February). WVU IACUC Policy: Personal Protective Equipment (PPE) When Working with Animals. Retrieved from [Link]

  • Agilent Technologies. (2015, January 7). Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). DL-Alanine - Safety Data Sheet. Retrieved from [Link]

  • NIH Office of Animal Care and Use. (n.d.). Guidelines for Personal Protective Equipment in Animal Facilities. Retrieved from [Link]

  • (2025, August 30). Essential PPE When Working with Animals: Protect Yourself and Ensure Safety.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: D-Alaninol. Retrieved from [Link]

  • (n.d.). 10 - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • (2018, May 17). How can I break down 4-aminophenol to something harmless? [Online forum post]. Reddit. Retrieved from [Link]

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